molecular formula C10H12ClNO B8565335 2-(4-Chloro-phenyl)-N-ethyl-acetamide

2-(4-Chloro-phenyl)-N-ethyl-acetamide

Cat. No.: B8565335
M. Wt: 197.66 g/mol
InChI Key: IGWJAIPMMPVVDN-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-N-ethyl-acetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to the α-carbon of the acetamide backbone and an ethyl substituent on the nitrogen atom. This compound belongs to the broader class of N-arylacetamides, which are characterized by their diverse substituents on both the phenyl ring and the amide nitrogen. Such compounds are frequently utilized as intermediates in organic synthesis, particularly for constructing heterocyclic frameworks and bioactive molecules .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-ethylacetamide

InChI

InChI=1S/C10H12ClNO/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

IGWJAIPMMPVVDN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(4-Chloro-phenyl)-N-ethyl-acetamide with structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Selected Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
This compound C₁₀H₁₂ClNO - 4-Cl-C₆H₄; -N-Et Intermediate for heterocycles; crystallographic studies
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O - 4-CN-C₆H₄; -Cl on α-carbon High polarity due to cyano group; synthetic intermediate
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO - 4-F-C₆H₄; -Cl on α-carbon Electron-withdrawing F enhances stability; precursor to 5-chloro-isatin
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S - 4-Cl-2-NO₂-C₆H₃; -SO₂Me Sulfonyl group aids in hydrogen bonding; used in sulfur-containing heterocycles
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO - 4-Cl-C₆H₄; 2,6-Cl₂-C₆H₃ on α-carbon Lipophilic; structural analog of diclofenac (anti-inflammatory)
2-(4-Chloro-3-methylphenoxy)-N-[4-(ethylphenylsulfamoyl)phenyl]acetamide C₂₃H₂₃ClN₂O₄S - 4-Cl-3-Me-C₆H₃-O; -SO₂N(Et)Ph Complex sulfonamide structure; potential pharmacological applications

Key Findings:

Substituent Effects on Reactivity and Stability: Electron-withdrawing groups (e.g., -Cl, -F, -CN, -NO₂) on the phenyl ring enhance stability and influence intermolecular interactions. For instance, the fluorine atom in 2-Chloro-N-(4-fluorophenyl)acetamide facilitates intramolecular C–H···O bonding, affecting crystal packing . Bulky substituents (e.g., 2,6-dichlorophenyl in ) increase lipophilicity, which may improve membrane permeability in bioactive compounds.

Biological and Synthetic Relevance: Compounds like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide serve as precursors for sulfur-containing heterocycles, which are prevalent in antimicrobial and anticancer agents . The hydroxyimino group in N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide enables its conversion to 5-chloro-isatin, a key intermediate in indole synthesis .

Crystallographic and Structural Insights :

  • SHELX software () has been instrumental in resolving the crystal structures of many analogs, revealing hydrogen-bonding patterns critical for molecular packing. For example, N–H···O interactions stabilize the lattice in 2-Chloro-N-(4-fluorophenyl)acetamide .
  • Twisted nitro groups (e.g., in ) introduce steric effects that may hinder or direct regioselective reactions.

Contradictions and Limitations:

  • Despite structural similarities, biological activity varies significantly; for example, diclofenac analogs () exhibit anti-inflammatory properties, whereas simpler acetamides () are primarily synthetic intermediates.

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